8-Oxo-2'-deoxyguanosine-13C,15N2
Description
Overview of Oxidative DNA Damage and Its Biological Significance
Aerobic organisms are constantly exposed to reactive oxygen species (ROS), which are generated during normal metabolic activities. tandfonline.comnih.gov These highly reactive molecules can inflict damage on crucial cellular components, including DNA. nih.govwisdomlib.org This process, known as oxidative DNA damage, can lead to mutations and is implicated in a wide array of health issues, including cancer and neurodegenerative diseases. tandfonline.comnih.govwisdomlib.org Among the various types of oxidative DNA lesions, the guanine (B1146940) modification, 7,8-dihydro-8-oxo-2'-deoxyguanosine (commonly known as 8-oxo-dG), is one of the most prevalent and extensively studied. nih.govnih.govyoutube.com The accumulation of such damage is thought to contribute to the aging process and the development of numerous diseases. nih.govkarger.com To counteract this, cells have evolved sophisticated DNA repair mechanisms. tandfonline.comnih.gov
General Importance of 8-Oxo-2'-deoxyguanosine as a Biomarker in Research
8-Oxo-2'-deoxyguanosine (8-oxo-dG) has emerged as a critical biomarker for assessing the extent of oxidative stress and DNA damage within an organism. nih.govmdpi.comdoaj.org Its stability and specificity to DNA make it a more reliable indicator compared to other markers like 8-oxo-guanine, which can also originate from RNA or the cellular nucleotide pool. mdpi.com Elevated levels of 8-oxo-dG have been detected in various biological samples, including urine, blood, and tissues, and have been associated with exposure to carcinogens, such as tobacco smoke and heavy metals, as well as various disease states. nih.govnih.govmdpi.com Consequently, the measurement of 8-oxo-dG is a valuable tool in clinical and environmental research for risk assessment and for understanding the pathogenesis of diseases linked to oxidative stress. nih.govnih.gov
Fundamental Role of Stable Isotope Labeling in Biomolecule Quantification
Stable isotope labeling is a powerful technique used in mass spectrometry for the accurate quantification of biomolecules. washington.educreative-proteomics.comnih.gov This method involves substituting one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). creative-proteomics.com In a typical experiment, a known amount of the "heavy" isotope-labeled compound, which serves as an internal standard, is added to a biological sample containing the "light" (naturally occurring) compound of interest. washington.edu The two forms are chemically identical and co-elute during chromatographic separation, but they are distinguishable by their mass difference in a mass spectrometer. washington.edu This isotope dilution mass spectrometry (IDMS) approach allows for highly precise and accurate quantification, as it corrects for sample loss during preparation and variations in instrument response. washington.edunih.gov
Specific Utility of 8-Oxo-2'-deoxyguanosine-13C,15N2 in Advanced Research Methodologies
The isotope-labeled analogue, 8-Oxo-2'-deoxyguanosine-¹³C,¹⁵N₂, is specifically designed for use as an internal standard in the quantification of 8-oxo-dG by isotope dilution mass spectrometry. By incorporating both ¹³C and ¹⁵N isotopes, this labeled compound has a distinct mass shift from the endogenous 8-oxo-dG, enabling clear differentiation and precise measurement. nih.govresearchgate.net This high level of specificity and accuracy is crucial for reliably determining the levels of 8-oxo-dG in biological samples, especially when assessing subtle changes in oxidative stress. sfrbm.org The use of such stable isotope-labeled standards has become indispensable in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods, which are considered the gold standard for the analysis of oxidative DNA damage biomarkers. nih.govresearchgate.net
| Compound Name | Abbreviation | Role |
| 8-Oxo-2'-deoxyguanosine | 8-oxo-dG | Biomarker of oxidative DNA damage |
| 8-Oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ | - | Isotope-labeled internal standard |
| 8-hydroxy-2'-deoxyguanosine (B1666359) | 8-OH-dG | Alternative name for 8-oxo-dG |
| 7,8-dihydro-8-oxo-2'-deoxyguanosine | 8-oxo-dG | Systematic name for 8-oxo-dG |
| 8-oxo-7,8-dihydroguanine | 8-oxoGua | The nucleobase of 8-oxo-dG |
| Analytical Technique | Description | Application in 8-oxo-dG Analysis |
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate components of a mixture. nih.gov | Separates 8-oxo-dG from other nucleosides in a sample. nih.gov |
| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. nih.gov | Detects and quantifies 8-oxo-dG and its isotope-labeled standard. nih.gov |
| Isotope Dilution Mass Spectrometry (IDMS) | A method of quantitative analysis that uses an isotopically labeled form of the analyte as an internal standard. nih.gov | Provides highly accurate and precise measurement of 8-oxo-dG levels. nih.gov |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | A powerful analytical technique that combines the separating power of HPLC with the highly sensitive and selective analysis capabilities of tandem mass spectrometry. nih.gov | Considered a gold-standard method for the quantification of 8-oxo-dG in biological samples. nih.govresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. nih.gov | An alternative method for measuring 8-oxo-dG, though it can sometimes lead to overestimation due to artificial oxidation. researchgate.net |
Properties
Molecular Formula |
C₉¹³CH₁₃N₃¹⁵N₂O₅ |
|---|---|
Molecular Weight |
286.22 |
Synonyms |
8-Hydroxy-2’-deoxyguanosine-13C,15N2; 8-Oxo-7,8-dihydrodeoxyguanosine-13C,15N2; 2’-Deoxy-7,8-dihydro-8-oxo-guanosine-13C,15N2; 8-Oxo-7,8-dihydro-2’-deoxyguanosine-13C,15N2; 8-Oxo-dG-13C,15N2; |
Origin of Product |
United States |
Mechanisms of 8 Oxo 2 Deoxyguanosine Formation in Biological Systems
Reactive Oxygen Species (ROS) Generation and Interaction with 2'-Deoxyguanosine (B1662781)
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, formed as natural byproducts of cellular metabolism. nih.govnih.govyoutube.com Both endogenous and exogenous sources contribute to the cellular ROS pool.
Endogenous Sources: The primary endogenous source of ROS is the mitochondrial electron transport chain during oxidative phosphorylation, where it is estimated that 0.2-2% of consumed oxygen is converted to the superoxide (B77818) anion (O₂•⁻). nih.gov This superoxide can be subsequently converted to hydrogen peroxide (H₂O₂) either spontaneously or through enzymatic catalysis. nih.gov Other cellular sources include peroxisomes and enzymes like NADPH oxidases. nih.gov
Exogenous Sources: Exposure to environmental factors such as ionizing radiation, ultraviolet (UV) light, and various chemical pollutants can also generate ROS. nih.gov
These highly reactive species can attack cellular macromolecules, including DNA. The interaction between ROS and the guanine (B1146940) base of 2'-deoxyguanosine is a primary route to the formation of 8-oxodG. nih.govwikipedia.org This oxidative damage represents a constant threat to genomic integrity.
Hydroxyl Radical-Mediated Oxidation Pathways to 8-Oxo-2'-deoxyguanosine
Among the various ROS, the hydroxyl radical (•OH) is considered the most reactive and is responsible for a significant portion of oxidative DNA damage. nih.govnih.gov Its formation can be catalyzed by transition metal ions like iron or copper via Fenton-type reactions. nih.govacs.org
The mechanism of damage involves the direct attack of the hydroxyl radical on the guanine base. researchgate.net The primary site of attack is the C8 position of the purine (B94841) ring. nih.gov This leads to the formation of a C8-OH-adduct radical. Subsequent one-electron oxidation of this adduct results in the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which exists in a tautomeric equilibrium with its more stable keto form, 8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.govresearchgate.net
Influence of Other Oxidant Species on 8-Oxo-2'-deoxyguanosine Formation
Besides the hydroxyl radical, other oxidant species contribute to the formation of 8-oxodG.
Singlet Oxygen (¹O₂): This electronically excited state of molecular oxygen is another potent oxidizer that can react with guanine to form 8-oxodG. nih.govnih.gov
Superoxide (O₂•⁻) and Hydrogen Peroxide (H₂O₂): While hydrogen peroxide alone shows a modest ability to induce 8-oxodG, its effect is dramatically amplified in the presence of UV radiation. nih.gov Studies have shown a synergistic effect between H₂O₂ and both UVA and UVB light, leading to a significant increase in 8-oxodG levels in cultured cells. nih.gov This suggests that UV light promotes the generation of more potent ROS from H₂O₂. nih.gov
The table below summarizes findings on the effect of H₂O₂ and UV radiation on 8-oxodG formation in cultured rat liver cells.
| Condition | 8-oxodG Level Increase (vs. Control) |
| 5 mM H₂O₂ alone | 42% |
| UVB (0.63 J/cm²) alone | 8.4% |
| 5 mM H₂O₂ + UVB (0.63 J/cm²) | 155% |
| UVA (12 J/cm²) + 5 mM H₂O₂ | 310% |
| Data sourced from a study on ARL-18 epithelial cells. nih.gov |
Non-Radical Mechanisms Contributing to 8-Oxo-2'-deoxyguanosine Production
While radical attack is a major pathway, 8-oxodG can also be formed through non-radical mechanisms. Research has shown that UVA radiation can induce damage at guanine sites through photosensitized reactions. nih.gov In this mechanism, a photosensitizer, such as the endogenous molecule riboflavin, absorbs UVA energy and enters an excited state. The excited photosensitizer can then directly react with guanine, leading to the formation of a guanine cation radical, which subsequently converts to 8-oxodG. nih.gov This pathway can proceed without the direct involvement of reactive oxygen species. nih.gov
Endogenous and Exogenous Factors Modulating 8-Oxo-2'-deoxyguanosine Levels
The steady-state concentration of 8-oxodG in a cell is determined by the balance between its formation and its removal by DNA repair systems. Various endogenous and exogenous factors can influence this balance.
Endogenous Factors:
Metabolism and Inflammation: Normal metabolic activities and inflammatory processes are constant sources of endogenous ROS, contributing to a basal level of 8-oxodG formation. nih.govnih.gov
DNA Repair: The base excision repair (BER) pathway is the primary mechanism for removing 8-oxodG from DNA. The process is initiated by the enzyme 8-oxoguanine DNA glycosylase (OGG1), which recognizes and excises the oxidized base. nih.govwikipedia.org The efficiency of OGG1 and other BER enzymes is a critical determinant of 8-oxodG levels.
Exogenous Factors:
Radiation: Both ionizing radiation (e.g., gamma rays, X-rays) and UV radiation are well-documented inducers of 8-oxodG. wikipedia.orgnih.govoup.com
Chemical Agents: A wide array of environmental and occupational chemicals can increase 8-oxodG levels. These include:
Tobacco Smoke: Smoking is a significant source of oxidative stress and is consistently associated with elevated levels of 8-oxodG. nih.govnih.gov
Heavy Metals: Metals such as iron, copper, chromium, and cadmium can generate ROS and induce oxidative DNA damage. acs.orgnih.gov
Polycyclic Aromatic Hydrocarbons (PAHs): These environmental pollutants are known to cause oxidative stress. nih.gov
Asbestos (B1170538): Exposure to asbestos fibers has been linked to increased 8-OHdG levels. nih.gov
Potassium Bromate (B103136) (KBrO₃): This chemical is known to induce the formation of 8-oxodG in vivo. nih.gov
Heat: Elevated temperatures can induce the formation of 8-oxoguanine in DNA, a process that appears to be mediated by reactive oxygen species. oup.com
The table below summarizes key factors influencing 8-oxodG levels.
| Factor Category | Specific Examples | Effect on 8-oxodG Levels |
| Endogenous | Normal Metabolism, Inflammation | Baseline Formation |
| DNA Repair (e.g., OGG1) | Removal/Decrease | |
| Exogenous | Ionizing Radiation, UV Light | Increase |
| Tobacco Smoke | Increase | |
| Heavy Metals (Fe, Cu, Cd) | Increase | |
| Heat | Increase |
Biological Consequences and Repair Pathways of 8 Oxo 2 Deoxyguanosine Lesions
Mutagenic Potential of 8-Oxo-2'-deoxyguanosine
8-oxo-dG is a significant premutagenic lesion because of its ambiguous base-pairing properties. nih.gov While it can form a standard Watson-Crick pair with deoxycytidine (dC), it can also adopt a syn conformation, allowing it to form a Hoogsteen base pair with deoxyadenosine (B7792050) (dA). nih.govnih.gov This mispairing during DNA replication is a primary source of mutations. nih.gov
Fidelity of DNA Replication and Translesion Synthesis Past 8-Oxo-2'-deoxyguanosine
The accuracy of DNA replication is compromised by the presence of 8-oxo-dG. youtube.com While high-fidelity replicative DNA polymerases are generally stalled by this lesion, specialized translesion synthesis (TLS) polymerases are recruited to bypass the damage. nih.govacs.org However, this bypass is not always accurate. youtube.comnih.gov
Several human DNA polymerases are involved in bypassing 8-oxo-dG, each with varying efficiency and fidelity. nih.govacs.org For instance, DNA polymerase η (Pol η) can bypass 8-oxo-dG in a mostly error-free manner. nih.gov Conversely, other polymerases may be more prone to misincorporation. The selection of a particular TLS polymerase can be influenced by the specific context of the DNA sequence and the cellular environment.
The fidelity of 8-oxo-dG bypass is a critical determinant of its mutagenic outcome. The competition and interplay between different TLS polymerases at the site of the lesion ultimately dictate whether the correct nucleotide (dCTP) or an incorrect one (dATP) is incorporated.
G:C to T:A Transversion Mutations Induced by 8-Oxo-2'-deoxyguanosine
The misincorporation of deoxyadenosine (dA) opposite 8-oxo-dG is a key step in the generation of G:C to T:A transversion mutations. nih.govnih.gov When the DNA strand containing the 8-oxo-dG:dA mispair is used as a template in the subsequent round of replication, a thymine (B56734) (T) is incorporated opposite the dA, completing the transversion. nih.gov This type of mutation is one of the most frequent somatic mutations found in human cancers, highlighting the pathological significance of 8-oxo-dG. nih.gov
The frequency of these transversions is influenced by the efficiency of the base excision repair (BER) pathway, which is the primary mechanism for removing 8-oxo-dG from the genome. nih.gov If the lesion is not repaired before DNA replication, the likelihood of a mutation increases significantly. Studies in mammalian cells have confirmed that the introduction of 8-oxo-dGTP into the nucleotide pool leads to A:T to C:G transversions, further underscoring the mutagenic potential of this oxidized guanine (B1146940) species. nih.gov
Role of 8-Oxo-2'-deoxyguanosine in Genomic Instability
The presence of 8-oxo-dG contributes to genomic instability through several mechanisms. nih.govnih.gov Unrepaired lesions can lead to the accumulation of mutations, as described above. Furthermore, the process of repairing 8-oxo-dG itself can be a source of instability. Incomplete or failed repair can result in the formation of single-strand breaks (SSBs) and double-strand breaks (DSBs), which are serious threats to genome integrity. nih.gov The accumulation of 8-oxo-dG has been linked to various pathological conditions, including cancer and neurodegenerative diseases. nih.govnih.gov
Epigenetic Modulations Associated with 8-Oxo-2'-deoxyguanosine
Beyond its direct mutagenic effects, 8-oxo-dG is increasingly recognized for its role in epigenetic regulation. nih.govnih.gov It can influence gene expression without altering the primary DNA sequence.
Interactions with DNA Methylation and Demethylation Processes
8-oxo-dG can interfere with the epigenetic machinery that controls DNA methylation. DNA methylation, the addition of a methyl group to cytosine bases, is a key mechanism for gene silencing. The presence of 8-oxo-dG in CpG islands, regions with a high frequency of CpG dinucleotides, can affect the binding of proteins that read and write these epigenetic marks. nih.gov
Studies have shown an inverse relationship between the levels of 8-oxo-dG and 5-methylcytosine (B146107) (m5C), the main form of DNA methylation, in glioma tissues. nih.govnih.gov Higher-grade gliomas tend to have lower levels of m5C and higher levels of 8-oxo-dG, suggesting a link between oxidative stress, DNA demethylation, and tumor progression. nih.govnih.gov The presence of 8-oxo-dG can also impact the process of active DNA demethylation.
Impact on Gene Expression Regulation
The formation of 8-oxo-dG within regulatory regions of genes, such as promoters and enhancers, can directly modulate their transcriptional activity. nih.govoup.com For example, the accumulation of 8-oxo-dG in promoter regions can either enhance or suppress gene expression, depending on the specific gene and the surrounding chromatin context. researchgate.net
The repair of 8-oxo-dG by the BER pathway can also influence gene expression. The enzymes involved in BER, such as 8-oxoguanine DNA glycosylase (OGG1), can recruit other proteins to the site of damage, including transcription factors and chromatin remodeling complexes. oup.com This can lead to changes in the local chromatin structure and alter the accessibility of the DNA to the transcriptional machinery. For instance, OGG1 has been shown to be involved in the activation of genes related to fibrosis upon tissue injury. oup.com
Interactive Data Tables
Fidelity of 8-oxo-dG Bypass by Human Y-Family DNA Polymerases
| DNA Polymerase | Bypass Efficiency (t50(bypass) in seconds) | Correct dCTP Incorporation Frequency (%) |
| hPolη | 0.58 nih.gov | 54.5 nih.govacs.org |
| hPolι | 670 nih.gov | 65.8 nih.govacs.org |
| hPolκ | 108 nih.gov | 18.5 nih.govacs.org |
| hRev1 | 0.86 nih.gov | - |
| hRev1 + hPolκ | - | 92.3 nih.govacs.org |
| All four Y-family | 0.60 nih.gov | 43.5 nih.govacs.org |
Mutagenic Potential of 8-oxo-dG
| Parameter | Finding | Reference |
| Primary Mutation | G:C to T:A transversion | nih.govnih.gov |
| Mispairing Partner | Deoxyadenosine (dA) | nih.govnih.gov |
| Conformation for Mispairing | syn conformation of 8-oxo-dG | nih.gov |
| Consequence of Unrepaired Lesion | High frequency of somatic mutations in cancer | nih.gov |
Enzymatic Repair Mechanisms for 8-Oxo-2'-deoxyguanosine
The integrity of the genome is constantly threatened by DNA damage, including the formation of 8-Oxo-2'-deoxyguanosine (8-oxodG) from reactive oxygen species. To counteract this, cells have evolved sophisticated enzymatic repair systems.
The Base Excision Repair (BER) pathway is the principal mechanism for correcting small, non-helix-distorting base lesions like 8-oxodG. mdpi.comdeepdyve.com This highly conserved pathway is responsible for removing tens of thousands of damaged DNA bases per cell each day. deepdyve.com The BER process for 8-oxodG can be broadly categorized into two main stages: the recognition of the damage and the subsequent repair synthesis. mdpi.com The initial and critical step is the recognition and removal of the damaged base by a specific DNA glycosylase. nih.gov In mammalian cells, the repair of 8-oxodG is predominantly carried out through a "short-patch" BER, which involves the replacement of a single nucleotide. nih.gov
The BER pathway is initiated by a DNA glycosylase that specifically recognizes and excises the damaged base by cleaving the N-glycosidic bond, which links the base to the sugar-phosphate backbone of the DNA. mdpi.comnih.gov This action creates an apurinic/apyrimidinic (AP) site, also known as an abasic site. mdpi.com Following the creation of the AP site, an AP endonuclease processes the site, preparing it for the insertion of the correct nucleotide. mdpi.comnih.gov Finally, a DNA ligase seals the nick in the DNA backbone, completing the repair process. nih.govnih.gov
The primary enzyme responsible for initiating the BER of 8-oxodG is the 8-Oxoguanine-DNA Glycosylase (OGG1). mdpi.comwikipedia.orgresearchgate.net OGG1 is a bifunctional DNA glycosylase, meaning it possesses two distinct enzymatic activities. nih.govwikipedia.org Firstly, it recognizes and cleaves the N-glycosylic bond of the 8-oxodG lesion. mdpi.comnih.gov Secondly, it has an associated AP lyase activity that cleaves the DNA backbone at the resulting abasic site. nih.gov
OGG1 continuously scans the DNA, and upon encountering an 8-oxodG lesion, it flips the damaged base out of the DNA helix and into its active site for excision. wikipedia.org The enzyme exhibits a high degree of specificity for 8-oxodG paired with cytosine. nih.gov While OGG1 is efficient at recognizing the lesion, the actual removal process can take several minutes. wikipedia.org Interestingly, beyond its role in DNA repair, OGG1 has been implicated in other cellular processes, including the regulation of gene expression and inflammatory responses. nih.govnih.gov
During DNA replication, the presence of an 8-oxodG lesion can cause DNA polymerases to misincorporate an adenine (B156593) (A) opposite the damaged base, leading to a G:C to T:A transversion mutation if left unrepaired. nih.gov The MutY Homolog (MUTYH) is a specialized DNA glycosylase that plays a crucial role in preventing these mutations by specifically recognizing and removing the misincorporated adenine from the A:8-oxodG pair. nih.govnih.govnih.gov
MUTYH is a key component of the BER pathway and works in concert with OGG1 to maintain genomic stability. Its primary function is to excise the adenine from the newly synthesized strand, allowing for the correct cytosine to be inserted. oup.com The structure of MUTYH includes a helix-hairpin-helix motif and an iron-sulfur cluster that are essential for DNA binding and catalysis. nih.gov The C-terminal domain of MUTYH is particularly important for its specificity in recognizing the 8-oxodG:A mispair. nih.gov Inherited mutations in the MUTYH gene are associated with an increased risk of colorectal cancer, highlighting its critical role in preventing mutations. nih.govoup.com
| Enzyme | Primary Function in 8-oxodG Repair | Type of Lesion Recognized |
|---|---|---|
| OGG1 | Recognizes and excises 8-oxodG from DNA, initiating the BER pathway. | 8-oxodG paired with Cytosine |
| MUTYH | Removes misincorporated Adenine opposite an 8-oxodG lesion. | Adenine paired with 8-oxodG |
While OGG1 and MUTYH are the primary players in the BER of 8-oxodG, other enzymes and pathways also contribute to the repair of this lesion. The Nei-like (NEIL) DNA glycosylases, specifically NEIL1 and NEIL2, are bifunctional glycosylases that can also recognize and remove 8-oxodG. nih.gov These enzymes initiate an AP endonuclease-independent repair mechanism. nih.gov
Furthermore, components of the Nucleotide Excision Repair (NER) pathway, which typically repairs bulky, helix-distorting lesions, have also been implicated in the removal of 8-oxodG. nih.govnih.gov Proteins such as Cockayne syndrome B (CSB) and Xeroderma pigmentosum C (XPC) may play a role in recognizing and repairing this oxidative lesion, potentially through interactions with BER proteins. nih.gov Additionally, mismatch repair (MMR) proteins, including MSH2, MSH6, and MLH1, have been shown to recognize the 8-oxodG:A mispair and interact with MUTYH, suggesting a coordinated effort between the BER and MMR pathways to prevent mutations. nih.gov Human spermatozoa have also been found to possess a truncated BER pathway mediated by OGG1, allowing for limited DNA repair in these highly compacted cells. wikipedia.org
| Enzyme/Complex | Role in 8-oxodG Repair |
|---|---|
| NEIL1/NEIL2 | Recognize and excise 8-oxodG via an APE1-independent BER pathway. nih.gov |
| NER Proteins (e.g., CSB, XPC) | Potentially involved in the recognition and repair of 8-oxodG. nih.govnih.gov |
| MMR Proteins (e.g., MSH2, MSH6, MLH1) | Recognize the 8-oxodG:A mispair and interact with MUTYH. nih.gov |
Non-Enzymatic Removal and Excretion of 8-Oxo-2'-deoxyguanosine
In addition to being excised from DNA, 8-oxodG can also be removed from the nucleotide pool. The enzyme MutT Homolog-1 (MTH1) sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, which is then dephosphorylated to 8-oxodG and excreted. nih.govnih.gov This prevents the incorporation of the damaged nucleotide into DNA during replication. Therefore, the amount of 8-oxodG found in urine reflects the combined activity of DNA repair and nucleotide pool sanitization, providing a comprehensive picture of the body's response to oxidative damage. nih.gov
Advanced Analytical Methodologies for the Quantification of 8 Oxo 2 Deoxyguanosine
Principles of Stable Isotope Dilution Mass Spectrometry (IDMS)
Stable Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds in complex mixtures. The fundamental principle of IDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of analysis. acs.org This labeled compound, known as an internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., 13C, 15N, 2H).
The key advantage of IDMS is its ability to correct for the loss of analyte during sample preparation and analysis. Because the internal standard behaves identically to the endogenous analyte throughout extraction, purification, and derivatization steps, any losses will affect both the analyte and the internal standard proportionally. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, the original concentration of the analyte in the sample can be determined with high precision and accuracy. youtube.com
Application of 8-Oxo-2'-deoxyguanosine-13C,15N2 as an Internal Standard for Absolute Quantification
This compound is a stable isotope-labeled analog of 8-oxodG, where one carbon atom and two nitrogen atoms in the guanine (B1146940) base are replaced with their heavier isotopes, 13C and 15N, respectively. lgcstandards.com This results in a molecule with a mass of 286.22 g/mol , which is distinct from the unlabeled 8-oxodG. lgcstandards.comscbt.com Its chemical properties are virtually identical to the native compound, making it an ideal internal standard for IDMS-based quantification of 8-oxodG.
In practice, a known quantity of this compound is added to a biological sample (e.g., urine, plasma, or DNA hydrolysates) before any processing steps. nih.govnih.gov After sample preparation, the mixture is analyzed by mass spectrometry. The mass spectrometer is set to detect the specific mass-to-charge ratios (m/z) of both the endogenous 8-oxodG and the labeled internal standard. The ratio of the signal intensities of the two compounds is then used to calculate the absolute concentration of 8-oxodG in the original sample. This approach provides a level of accuracy and reliability that is difficult to achieve with other quantification methods. nih.gov
Mitigation of Artifactual Oxidation During Sample Processing Using Labeled Standards
A significant challenge in the analysis of 8-oxodG is the potential for artifactual oxidation of 2'-deoxyguanosine (B1662781) (dG) to 8-oxodG during sample preparation and analysis. This can lead to an overestimation of the actual levels of oxidative DNA damage. The use of a stable isotope-labeled internal standard like this compound is crucial in mitigating this issue. nih.gov
While the labeled standard itself does not prevent the oxidation of endogenous dG, its presence allows for the correction of analytical variability. nih.gov By adding the internal standard at the very beginning of the sample preparation process, it experiences the same conditions as the native analyte. Any artifactual formation of 8-oxodG will not be labeled and thus can be distinguished from the pre-existing endogenous 8-oxodG by the mass spectrometer. More advanced strategies involve the use of labeled 2'-deoxyguanosine to directly trace and account for artifactual oxidation. However, the primary role of this compound remains as a robust internal standard for accurate quantification, compensating for losses during the analytical procedure. nih.gov Studies have shown that direct measurement methods with online enrichment and purification techniques are the most effective way to prevent artifacts formed during sample workup. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Platforms
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of 8-oxodG. This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common ionization techniques used in LC-MS for the analysis of small molecules like 8-oxodG. youtube.com
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. youtube.com It generates ions directly from a liquid phase, making it highly compatible with LC. For 8-oxodG analysis, ESI is typically operated in positive ion mode, where it produces protonated molecules [M+H]+. nih.gov This technique is widely used due to its high sensitivity and applicability to a broad range of compounds. nih.govchromatographyonline.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization method that is suitable for less polar and more volatile analytes. youtube.com While ESI is more commonly used for 8-oxodG, APCI can be a valuable alternative, particularly when dealing with certain types of sample matrices that may cause significant ion suppression in ESI. nih.govchromatographyonline.com It involves the ionization of the analyte in the gas phase through chemical reactions with reagent ions.
The choice between ESI and APCI depends on the specific characteristics of the analyte and the sample matrix, with the goal of achieving optimal ionization efficiency and minimizing matrix effects. youtube.com
Multiple Reaction Monitoring (MRM) for High Selectivity and Sensitivity
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry (MS/MS). nih.gov In an MRM experiment, the first quadrupole of the mass spectrometer is set to select the precursor ion (the protonated molecule of 8-oxodG or its labeled internal standard). This precursor ion is then fragmented in a collision cell, and the third quadrupole is set to monitor a specific product ion that is characteristic of the precursor.
This two-stage mass filtering significantly enhances the selectivity of the analysis by reducing chemical noise from the sample matrix. nih.gov The transition from the precursor ion to the product ion is highly specific to the analyte of interest, allowing for its accurate quantification even at very low concentrations. nih.govresearchgate.net For 8-oxodG, a common MRM transition is the fragmentation of the m/z 284 precursor ion to a specific product ion. researchgate.net The use of MRM is a key factor in achieving the low limits of detection required for the analysis of 8-oxodG in biological samples. nih.govresearchgate.net
Method Validation Parameters: Accuracy, Precision, Linearity, and Limits of Quantification
The validation of analytical methods is crucial to ensure the reliability and suitability of the data for its intended purpose. nih.gov Key parameters for the quantitative validation of 8-oxo-dG assays include accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). nih.gov
Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing samples with known concentrations of spiked 8-oxo-dG. nih.gov For instance, one ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method demonstrated accuracies ranging from 98.7% to 101.0% across three different concentrations of 8-oxo-dG. nih.gov Another study using a liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry (LC-NSI-MS/MS) method reported accuracies of 103%, 98.2%, 101%, and 101% for 1, 2.5, 5.0, and 10 fmol of added 8-oxo-dG, respectively. researchgate.net
Precision measures the degree of agreement among a series of measurements of the same sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govresearchgate.net A UHPLC–MS/MS method showed RSD values of less than 10% for repeat injections of 8-oxo-dG standards. nih.gov For the analysis of 8-oxo-dG in human cells, a CV of less than 10% is recommended to achieve reasonable precision, especially given the low concentrations. researchgate.net
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov A UHPLC–MS/MS method was found to be linear between 0.95 and 95 nmol/L. nih.gov An LC-NSI-MS/MS method demonstrated linearity in the 0.1–4 fmol on-column range for 8-oxo-dG, with a correlation coefficient (R²) of 0.9998. researchgate.net
Limits of Quantification (LOQ) and Limits of Detection (LOD) define the lowest concentration of an analyte that can be reliably quantified and detected, respectively. For a UHPLC–MS/MS method, the on-column LOD and LOQ for non-extracted standards were 5 fmol and 25 fmol, respectively. nih.gov An LC-NSI-MS/MS method achieved an even lower on-column LOD of 0.04 fmol and an LOQ of 0.1 fmol. researchgate.net
| Parameter | UHPLC-MS/MS nih.gov | LC-NSI-MS/MS researchgate.net |
|---|---|---|
| Accuracy | 98.7% - 101.0% | 98.2% - 103% |
| Precision (RSD/CV) | <10% | 4.3% (at LOQ) |
| Linearity Range | 0.95 - 95 nmol/L | 0.1 - 4 fmol (on-column) |
| LOD (on-column) | 5 fmol | 0.04 fmol |
| LOQ (on-column) | 25 fmol | 0.1 fmol |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of a wide range of compounds. However, its application to non-volatile molecules like 8-oxo-dG requires a chemical modification step to increase their volatility. nih.gov
Derivatization Strategies for Volatility Enhancement
To make 8-oxo-dG suitable for GC-MS analysis, it must undergo derivatization. nih.gov Silylation is the most common derivatization technique, where active hydrogens in polar functional groups are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blogchromtech.com This process reduces the polarity and boiling point of the analyte, making it more volatile. phenomenex.blog Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. nih.gov Sometimes, a preliminary step of methoximation is performed to protect aldehyde and keto groups, which reduces the formation of multiple unwanted derivatives. youtube.com However, a significant concern with derivatization is the potential for artificial oxidation of deoxyguanosine to 8-oxo-dG during the process, which can lead to an overestimation of the biomarker. nih.govresearchgate.net
Comparison with LC-MS/MS in Oxidative DNA Damage Measurement
Both GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive methods for quantifying oxidative DNA damage markers. nist.gov GC-MS offers high-resolution separation and benefits from extensive, reproducible spectral libraries for compound identification. nih.gov However, the mandatory derivatization step is a major drawback due to the risk of artifact formation. nih.govresearchgate.net
LC-MS/MS, on the other hand, does not require derivatization for 8-oxo-dG analysis, thereby avoiding this potential source of error. nih.gov This has led many to consider LC-MS/MS the "gold standard" for the analysis of oxidative stress biomarkers. nih.gov While some studies have shown that with proper procedures, artifactual formation during GC-MS derivatization can be prevented, the risk remains a significant consideration. nih.gov LC-MS/MS also tends to have a higher sample throughput and requires smaller sample volumes in some applications. enghusen.dknih.gov
| Feature | GC-MS | LC-MS/MS |
|---|---|---|
| Derivatization | Required (e.g., silylation) nih.gov | Not required nih.gov |
| Risk of Artifacts | Higher, due to derivatization nih.govresearchgate.net | Lower nih.gov |
| Sample Preparation | More complex enghusen.dk | Simpler enghusen.dk |
| Sensitivity | High researchgate.net | High, often matching or exceeding GC-MS enghusen.dk |
| Throughput | Potentially lower due to derivatization enghusen.dk | Potentially higher enghusen.dk |
High-Performance Liquid Chromatography (HPLC) Coupled with Electrochemical Detection (ECD)
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a highly sensitive and selective method for the quantification of electrochemically active compounds like oxidized purines. researchgate.netmdpi.com
Principles of Electrochemical Detection for Oxidized Purines
Electrochemical detection is based on measuring the current generated by the oxidation or reduction of an analyte at an electrode surface as it elutes from the HPLC column. researchgate.net For 8-oxo-dG and other oxidized purines, an oxidative potential is applied to a working electrode, typically made of glassy carbon. researchgate.netresearchgate.net When 8-oxo-dG passes over the electrode, it is oxidized, generating an electrical signal that is proportional to its concentration. researchgate.net The choice of the applied potential is critical to ensure selectivity and avoid interference from other compounds, such as uric acid, which can also be oxidized. researchgate.netresearchgate.net An optimal potential of around +0.25 V has been suggested to minimize overlapping peaks and prevent the overestimation of 8-oxo-dG. researchgate.net
Comparative Analysis of HPLC-ECD with Mass Spectrometry-Based Methods
HPLC-ECD is renowned for its high sensitivity, capable of detecting 8-oxo-dG down to the femtomolar range. mdpi.comnih.gov However, a significant challenge is the potential for interference from co-eluting compounds with similar oxidation potentials, such as uric acid. researchgate.net This can lead to an overestimation of 8-oxo-dG levels.
Mass spectrometry-based methods, particularly LC-MS/MS, offer superior specificity. nih.gov By monitoring specific precursor-to-product ion transitions, LC-MS/MS can unequivocally identify and quantify 8-oxo-dG, even in complex biological matrices. fabad.org.tr While HPLC-ECD can match the sensitivity of LC-MS/MS, the latter's specificity makes it the preferred method for many researchers to avoid the issue of co-eluting interferences. enghusen.dknih.gov Some studies have indicated that HPLC-based methods, in general, may overestimate the actual amount of 8-oxo-dG compared to other techniques. nih.gov
| Feature | HPLC-ECD | LC-MS/MS |
|---|---|---|
| Principle | Measures current from oxidation/reduction researchgate.net | Measures mass-to-charge ratio of ions nist.gov |
| Sensitivity | Very high (femtomolar range) mdpi.comnih.gov | Very high, comparable to HPLC-ECD enghusen.dk |
| Specificity | Susceptible to co-eluting interferences (e.g., uric acid) researchgate.net | Highly specific due to MRM transitions fabad.org.tr |
| Potential for Overestimation | Higher, due to interferences nih.gov | Lower |
| "Gold Standard" Status | Widely used and sensitive | Often considered the "gold standard" for specificity nih.gov |
Sample Preparation Protocols for Diverse Biological Matrices
The journey to accurate quantification begins with meticulous sample preparation. The choice of protocol is dictated by the biological matrix from which the analyte is to be measured. For cellular or tissue samples, the process typically involves the isolation of DNA followed by its breakdown into individual nucleosides. In contrast, for biofluids, the focus is on extracting and purifying the already-excreted nucleoside.
DNA Isolation and Enzymatic Hydrolysis to Nucleosides
The analysis of 8-oxodG within cellular DNA necessitates the initial isolation of the genetic material, followed by its complete enzymatic digestion into its constituent deoxyribonucleosides. This process is critical as incomplete hydrolysis can lead to an underestimation of the adduct levels.
DNA Isolation: The initial step of DNA extraction from cells or tissues is a potential source of artifactual oxidation of guanine, which can artificially inflate the measured levels of 8-oxodG. To mitigate this, various methods have been developed. Traditional phenol-based extraction methods have been shown to potentially increase oxidative damage. nih.gov In contrast, methods utilizing the chaotropic agent sodium iodide (NaI) have been demonstrated to minimize the generation of 8-oxo-dG during the isolation process. nih.govnih.gov Commercially available kits, such as those from Qiagen or the DNAzol reagent, are also widely used, with studies indicating that DNAzol, containing guanidine (B92328) thiocyanate, can result in lower basal levels of 8-oxodG compared to phenol-based methods. nih.govmdpi.com The choice of isolation method can significantly impact the final quantified value, with reports showing that different commercial kits can yield two- to three-fold different results for endogenous 8-oxo-dG levels in the same tissue type. nih.gov
Enzymatic Hydrolysis: Once isolated, the DNA is enzymatically hydrolyzed to release the individual nucleosides, including 8-oxodG. This is typically a multi-step process involving a cocktail of enzymes. A common and traditional protocol involves the sequential use of DNase I, nuclease P1, and alkaline phosphatase. mdpi.comacs.org Nuclease P1 is particularly effective at digesting single-stranded DNA and requires a lower pH optimum (around 5) compared to the other enzymes. nih.gov This necessitates buffer and temperature adjustments during the procedure. nih.gov
More streamlined, one-step digestion protocols have also been developed to improve throughput and reduce sample handling time. nih.gov These often utilize a mixture of enzymes such as Benzonase, phosphodiesterase I, and alkaline phosphatase that can work under the same buffer conditions. nih.gov Commercial kits, like the Nucleoside Digestion Mix from New England Biolabs, offer a convenient one-step solution that is compatible with subsequent LC-MS analysis. tandfonline.comsurrey.ac.uk The completeness of the hydrolysis is crucial and should be verified, for instance, by analyzing samples digested for varying lengths of time to ensure that the peak area of the nucleosides does not increase with longer incubation. nih.gov
The isotopically labeled internal standard, This compound , is typically added prior to the enzymatic hydrolysis step. This allows it to be processed alongside the endogenous analyte, correcting for any variability or loss during the digestion and subsequent purification and analysis steps, thereby ensuring accurate quantification.
| Enzyme Combination | Key Features | Reference(s) |
| DNase I, Nuclease P1, Alkaline Phosphatase | Traditional multi-step protocol; requires pH and temperature adjustments. | mdpi.comacs.orgnih.gov |
| Benzonase, Phosphodiesterase I, Alkaline Phosphatase | Simplified one-step protocol; suitable for high-throughput analysis. | nih.gov |
| Nucleoside Digestion Mix (Commercial) | Convenient one-step method; optimized for LC-MS analysis. | tandfonline.comsurrey.ac.ukpnas.org |
| Formamidopyrimidine DNA N-glycosylase (FPG) | Enzyme-based assay that converts 8-oxoGua to strand breaks for indirect measurement. | mdpi.comnih.gov |
Extraction and Purification from Biofluids (e.g., urine, plasma, cerebrospinal fluid)
Biofluids such as urine, plasma, and cerebrospinal fluid (CSF) are valuable non-invasive sources for assessing systemic oxidative stress through the measurement of excreted 8-oxodG. The primary challenge in analyzing these matrices is the low concentration of the analyte and the presence of a high concentration of interfering substances.
Urine: Urinary 8-oxodG analysis is the most common non-invasive method. Due to the complexity of the urine matrix, a purification step is essential. Solid-phase extraction (SPE) is the most widely used technique. acs.orgsurrey.ac.ukbath.ac.uk Various SPE sorbents have been employed, including C18 and strong cation-exchange (SCX) columns, to effectively separate 8-oxodG from interfering compounds like uric acid. nih.govbath.ac.uk On-line SPE systems coupled directly to LC-MS/MS offer a high-throughput and automated approach, reducing sample handling and analysis time. nih.govacs.org For accurate quantification, an isotopically labeled internal standard such as This compound or [15N5]8-oxodG is added to the urine sample before extraction. acs.orgpnas.orgmdpi.comadmin.ch
Plasma: Measuring 8-oxodG in plasma is more challenging due to its very low concentrations. nih.gov Successful methods often involve an initial manual SPE pretreatment followed by on-line SPE-LC-MS/MS to achieve the necessary sensitivity and remove interfering substances. nih.govpnas.org Studies have shown that plasma levels of 8-oxodG are significantly lower than in urine. nih.gov
Cerebrospinal Fluid (CSF): As the brain has high oxygen consumption and is susceptible to oxidative stress, measuring 8-oxodG in CSF can provide insights into neurodegenerative diseases. nih.govtandfonline.com Analytical methods for CSF are often based on ELISA or LC-MS techniques, with the latter providing higher specificity. tandfonline.combath.ac.uk The low volume of sample available and the low analyte concentration make this a particularly challenging analysis that requires highly sensitive instrumentation.
Immunoaffinity purification, using antibodies specific for 8-oxodG, is another powerful technique for isolating the analyte from complex biofluids before LC-MS/MS analysis. This method offers high selectivity and can significantly improve the signal-to-noise ratio. mdpi.com
| Biofluid | Primary Extraction/Purification Technique(s) | Key Considerations | Reference(s) |
| Urine | Solid-Phase Extraction (SPE) (C18, SCX), On-line SPE-LC-MS/MS, Immunoaffinity Chromatography | High concentration of interfering substances (e.g., uric acid). Normalization to creatinine (B1669602) is common. | nih.govacs.orgsurrey.ac.ukbath.ac.ukpnas.org |
| Plasma | Manual SPE followed by On-line SPE-LC-MS/MS | Very low analyte concentrations. | nih.govpnas.orgenghusen.dk |
| Cerebrospinal Fluid (CSF) | ELISA, LC-MS/MS | Limited sample volume, low analyte concentration. Marker for CNS oxidative stress. | nih.govtandfonline.combath.ac.uk |
Minimization of Oxidation Artifacts During Sample Handling
A major challenge in the analysis of 8-oxodG is the artifactual oxidation of 2'-deoxyguanosine (dG) to 8-oxodG during sample isolation, hydrolysis, and storage. nih.govpnas.org This spurious formation can lead to a significant overestimation of the true endogenous levels of oxidative DNA damage. Several strategies have been developed to minimize these artifacts.
Use of Antioxidants and Chelators: The presence of transition metals, such as iron and copper, can catalyze the Fenton reaction, leading to the generation of hydroxyl radicals that readily oxidize guanine. acs.org To counteract this, metal chelators like deferoxamine (B1203445) (DFO) are often added to buffers during DNA isolation and hydrolysis to sequester these metal ions. nih.govpnas.orgpnas.org Antioxidants are also employed to scavenge free radicals. 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) has been shown to effectively block the Fe2+-catalyzed formation of 8-oxodG. acs.org
Optimized Procedures: Performing sample preparation steps at low temperatures (e.g., on ice) can significantly reduce the rate of artifactual oxidation. acs.org Limiting the duration of incubation steps, particularly those at elevated temperatures like the nuclease P1 digestion, is also crucial. pnas.orgpnas.org Furthermore, ensuring that all solutions are prepared with high-purity, metal-free water and reagents is a fundamental requirement. acs.org
DNA Isolation Method: As mentioned previously, the choice of DNA isolation method is critical. The use of the NaI method has been shown to eliminate or significantly reduce 8-oxodG generation compared to the classical phenol (B47542) method. nih.gov This is attributed to the avoidance of phenol, which can reduce metal ions and promote oxidative damage in the presence of biological extracts. nih.gov
Sample Amount: The amount of starting DNA can also influence the degree of artifactual oxidation. Working with larger quantities of DNA (e.g., >30-80 mg) is recommended to minimize the relative contribution of any spurious oxidation that may occur. nih.gov
By implementing these precautions, it is possible to obtain reliable and accurate measurements of endogenous 8-oxodG levels that are in agreement with the low background levels suggested by inter-laboratory validation studies. nih.gov
| Strategy | Mechanism | Example(s) | Reference(s) |
| Metal Chelators | Sequesters transition metal ions that catalyze Fenton-like reactions. | Deferoxamine (DFO) | nih.govpnas.orgpnas.org |
| Antioxidants | Scavenges free radicals, preventing them from oxidizing guanine. | 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), Butylated hydroxytoluene | acs.orgnih.gov |
| Optimized Conditions | Reduces the rate of chemical reactions leading to oxidation. | Low temperature processing, limited incubation times. | acs.orgpnas.org |
| DNA Isolation Method | Avoids reagents that promote oxidation. | Sodium Iodide (NaI) method instead of phenol-based methods. | nih.gov |
Standardization and Inter-Laboratory Harmonization Efforts (e.g., ESCODD)
The significant variability in reported values for basal levels of 8-oxodG in human DNA and urine led to the establishment of the European Standards Committee on Oxidative DNA Damage (ESCODD). nih.govbath.ac.ukadmin.chresearchgate.net This initiative aimed to identify the sources of variation, improve the precision and accuracy of analytical methods, and work towards a consensus on the true endogenous levels of this important biomarker. surrey.ac.ukbath.ac.uk
ESCODD conducted a series of inter-laboratory validation studies, or "ring trials," where participating laboratories from across Europe analyzed standardized samples. surrey.ac.ukadmin.chresearchgate.net These samples included solutions of 8-oxodG at known concentrations, calf thymus DNA with and without induced oxidative damage, and DNA isolated from cultured human cells (HeLa cells). surrey.ac.uknih.gov
The results of these studies highlighted several key findings:
Method-Dependent Variation: There were significant discrepancies between different analytical methods. Chromatographic methods, particularly HPLC with electrochemical detection (HPLC-ECD) and, increasingly, LC-MS/MS, generally provided more consistent and reliable results than other techniques like GC-MS without prior sample cleanup or certain immunoassays. tandfonline.comnih.govenghusen.dk The latter were often found to significantly overestimate 8-oxodG levels. tandfonline.com
Importance of Protocol: The studies underscored that artifactual oxidation during sample preparation was a major source of error. The implementation of the preventative measures described in section 4.5.3 was found to be critical for obtaining accurate results. mdpi.com
Consensus Values: Through these collaborative efforts, ESCODD was able to establish a consensus range for the background level of 8-oxodG in human lymphocyte DNA, suggesting it to be between approximately 0.3 and 4.2 adducts per 10^6 guanines. nih.gov This was significantly lower than many earlier reports.
These harmonization efforts have been instrumental in advancing the field of oxidative DNA damage measurement. They have led to the refinement of analytical protocols, a better understanding of the pitfalls associated with the analysis, and increased confidence in the data generated by laboratories that adhere to these best practices. The use of isotopically labeled internal standards like This compound is a cornerstone of the high-precision mass spectrometric methods that have become the gold standard in this field, a status reinforced by the findings of ESCODD. admin.ch
Role of 8 Oxo 2 Deoxyguanosine in Pathological Processes and Biological Phenomena Mechanistic Insights
Involvement in Carcinogenesis Mechanisms
The accumulation of 8-oxo-dG is a well-established biomarker of oxidative stress and is frequently observed during the process of carcinogenesis. wikipedia.orgnih.gov Its role in cancer development is multifaceted, involving both the modulation of gene expression and the induction of mutations. wikipedia.org
Association with DNA Damage and Mutagenesis in Cancer Initiation and Progression
Oxidative damage to DNA is a critical factor in the initiation and progression of cancer. nih.gov Reactive oxygen species (ROS) can attack DNA, with guanine (B1146940) being the most susceptible nucleobase to oxidation, leading to the formation of 8-oxo-dG. nih.govnih.govmdpi.com This lesion is premutagenic, meaning it can lead to mutations if not repaired before DNA replication. nih.gov
The primary mutagenic effect of 8-oxo-dG stems from its ability to mispair with adenine (B156593) (A) instead of cytosine (C) during DNA replication. nih.govnih.gov If this mispair is not corrected, a subsequent round of replication will result in a G:C to T:A transversion mutation. nih.govspandidos-publications.com These point mutations can occur in critical genes, such as tumor suppressor genes and proto-oncogenes, leading to the initiation of cancer. nih.gov For instance, studies have investigated the mutagenic potential of 8-oxo-dG in mutational hotspots of the p53 tumor suppressor gene, a gene frequently mutated in human cancers. nih.gov While the bypass of 8-oxo-dG during replication is often error-free, a small percentage of cases (1-5%) result in G to T transversions. nih.gov
Elevated levels of 8-oxo-dG have been detected in various cancers, including lung, colon, and brain tumors. nih.govnih.gov In colorectal cancer, the ratio of 8-oxo-dG in cancerous tissue compared to normal tissue has been shown to correlate with lymph node metastasis and lymphatic invasion, suggesting a role in tumor progression. spandidos-publications.com Interestingly, some studies have shown that while high levels of 8-oxo-dG are associated with cancer development, in some established cancers like colorectal cancer, lower levels of 8-oxo-dG have been associated with a poorer prognosis. nih.gov This highlights the complex and context-dependent role of this DNA lesion in cancer.
Beyond direct mutagenesis, 8-oxo-dG can also influence carcinogenesis by modulating gene expression. wikipedia.org The presence of 8-oxo-dG in promoter regions of genes can recruit transcription factors and DNA repair enzymes, leading to altered gene expression that can contribute to cancer development. wikipedia.org For example, in lung carcinogenesis, increased oxidant stress can temporarily inactivate the DNA repair enzyme OGG1 at sites with 8-oxo-dG, which in turn recruits the transcription factor NF-κB to the promoters of inflammatory genes, activating their expression and promoting mechanisms of innate immunity that contribute to cancer. wikipedia.org
Contributions to Neurodegenerative Disorders and Aging
Oxidative DNA damage, marked by the presence of 8-oxo-dG, is a common feature in both aging and neurodegenerative diseases. umt.edu The accumulation of this lesion in the brain is thought to contribute to the neuronal loss characteristic of these conditions. umt.edu
Link to Alzheimer's Disease Pathogenesis
Oxidative stress is recognized as a significant factor in the pathogenesis of Alzheimer's disease (AD). nih.gov Studies have shown that patients with AD have increased levels of oxidative DNA damage. nih.gov Specifically, elevated levels of 8-oxo-dG and its corresponding base, 8-oxoguanine, have been found in the urine and cerebrospinal fluid of individuals with mixed Alzheimer's and vascular dementia. nih.gov Furthermore, research has identified increased levels of 8-oxo-dG in the serum of Alzheimer's patients, suggesting its potential as a blood-based biomarker for the disease. mdpi.comamegroups.org A study on patients with mild cognitive impairment due to AD found significantly higher levels of urinary 8-OHdG and a higher ratio of 8-OHdG to 2'-deoxyguanosine (B1662781) compared to healthy individuals, indicating that DNA oxidation is an early event in the disease process. nih.gov
The mechanism by which 8-oxo-dG contributes to neurodegeneration is complex. nih.gov In neurons, the accumulation of 8-oxo-dG in mitochondrial DNA can trigger calpain-dependent cell loss. nih.gov In microglia, the support cells of the brain, a delayed accumulation of 8-oxo-dG in nuclear DNA can lead to PARP-dependent activation of apoptosis-inducing factor, exacerbating inflammation in the brain. nih.gov
Association with Aging and Age-Related Conditions
The accumulation of DNA damage is a hallmark of the aging process. nih.gov Levels of 8-oxo-dG have been shown to increase with age in the DNA of various tissues in mammals, including both mitochondrial and nuclear DNA. wikipedia.org This age-dependent increase in 8-oxo-dG is thought to contribute to the physiological decline associated with aging and the development of age-related diseases. pnas.org
Studies in rats have demonstrated an age-dependent accumulation of 8-oxo-dG in the DNA of organs like the liver, kidney, and intestine. pnas.org This accumulation appears to be linked to a decrease in the activity of DNA repair enzymes with age. pnas.org For instance, the urinary excretion of 8-oxo-dG, which reflects the rate of its repair from DNA, has been found to decrease with age in rats. pnas.org However, other studies suggest that the accumulation of 8-oxo-dG with age is not solely due to a decline in repair activity, as high levels of the lesion can be found even when repair enzyme activity is high. ku.dk This suggests that an increased rate of oxidative damage may also play a role. pnas.org
The table below summarizes findings from a study on the age-related accumulation of 8-oxo-dG in the nuclear DNA of different rat organs. nih.gov
| Age of Rats (months) | Brain (8-OHdG/dG ratio) | Heart (8-OHdG/dG ratio) | Liver (8-OHdG/dG ratio) | Kidneys (8-OHdG/dG ratio) |
| 2-24 | No significant change | Steady | Steady | Steady |
| 27 | No significant change | - | - | - |
| 30 | Significantly higher | Progressive increase | Progressive increase | Progressive increase |
This table is based on data indicating a non-linear accumulation of 8-hydroxy-2'-deoxyguanosine (B1666359) during aging, with a significant increase observed in older rats. nih.gov
Implication in Cardiovascular Diseases, including Atherosclerosis
Oxidative stress is a key player in the development and progression of cardiovascular diseases (CVD), including atherosclerosis. nih.govnih.gov 8-Oxo-dG, as a marker of oxidative DNA damage, has been strongly associated with these conditions. nih.govnih.gov
High levels of 8-OHdG have been found in the aortic fragments of patients with severe atherosclerotic lesions. nih.gov Meta-analyses of multiple studies have consistently shown that patients with CVD have significantly higher levels of 8-OHdG in both their blood and urine compared to healthy controls. nih.govutuvolter.fi This association holds true for various forms of atherosclerotic diseases, including coronary artery disease, stroke, and peripheral artery disease. nih.gov
The presence of 8-oxo-dG is not just a consequence of cardiovascular disease but is believed to be actively involved in its pathogenesis. The increased oxidative stress in CVD leads to DNA damage, and the resulting accumulation of 8-oxo-dG may reflect the severity of the atherosclerotic process. nih.gov Furthermore, factors that increase the risk of CVD, such as hypertension and diabetes, are also associated with higher levels of 8-OHdG. nih.gov
The table below presents the findings from a meta-analysis comparing 8-OHdG levels in CVD patients and controls.
| Sample Type | Finding | Statistical Significance |
| Blood | Higher 8-OHdG levels in CVD patients | p = 0.0004 |
| Urine | Higher 8-OHdG levels in CVD patients | p = 0.001 |
This table summarizes the results of a meta-analysis that found significantly higher levels of 8-hydroxy-2-deoxyguanosine in both blood and urine samples of patients with cardiovascular disease compared to control subjects. nih.govutuvolter.fi
Role in Inflammation and Oxidative Stress-Related Conditions
8-Oxo-dG is a well-established biomarker of generalized cellular oxidative stress. nih.govnih.gov Its formation is a direct consequence of the damaging effects of reactive oxygen species (ROS) on DNA. acs.org Therefore, elevated levels of 8-oxo-dG are a hallmark of conditions characterized by inflammation and oxidative stress. nih.gov
Inflammation is a key driver of oxidative stress, and the two processes are intricately linked. acs.org Chronic inflammation, as seen in various diseases, leads to the continuous production of ROS, resulting in sustained oxidative damage to DNA and the accumulation of 8-oxo-dG. nih.gov This DNA damage can, in turn, perpetuate the inflammatory response, creating a vicious cycle. nih.gov
For instance, in the context of carcinogenesis, oxidative stress and the resulting formation of 8-oxo-dG can trigger inflammatory pathways that contribute to tumor development. wikipedia.org Studies have shown that free 8-oxo-dG and molecules containing it can act as signaling mediators, initiating inflammatory and immune responses to maintain cellular homeostasis in the face of external threats. nih.gov
Cellular Signaling and Regulatory Functions of 8-Oxo-2'-deoxyguanosine
8-Oxo-2'-deoxyguanosine (8-oxo-dG), a major product of oxidative DNA damage, has been redefined from solely a marker of DNA damage to an active participant in cellular signaling and gene regulation. nih.govnih.gov Emerging evidence indicates that 8-oxo-dG and its repair intermediates play a crucial role in epigenetic-like regulation of gene expression. nih.gov This occurs through intricate mechanisms involving the modulation of DNA structure, recruitment of transcription factors, and activation of signaling cascades.
One of the key mechanisms through which 8-oxo-dG exerts its regulatory function is by influencing the formation of G-quadruplex (G4) structures in gene promoter regions. nih.govnih.gov The formation of 8-oxo-dG within potential G-quadruplex forming sequences (PQS) can lead to an increase in the transcription levels of associated genes. nih.gov The repair of 8-oxo-dG by the base excision repair (BER) pathway, initiated by the enzyme 8-Oxoguanine DNA glycosylase (OGG1), creates an apurinic/apyrimidinic (AP) site. nih.govacs.org This AP site can facilitate the formation of a G4 structure, which in turn can act as a platform for the recruitment of transcription factors and the transcriptional machinery. nih.govnih.gov
Furthermore, the complex of 8-oxo-dG with OGG1 can act as a guanine exchange factor (GEF), activating small GTPases such as Rac1. researchgate.netnih.gov This activation can trigger various cellular signal transduction pathways, influencing processes like cell proliferation and the stress response. researchgate.net For instance, in vascular smooth muscle cells, 8-oxo-dG has been shown to inhibit Rac1 activity, which in turn suppresses abnormal cell proliferation and migration associated with atherosclerosis. nih.gov
The accumulation of 8-oxo-dG has also been observed in enhancer regions, where it is associated with specific transcription factors involved in inflammatory response pathways. nih.gov These oxidized enhancers can physically associate with oxidized promoters within chromatin loops, suggesting a role for 8-oxo-dG in the long-range regulation of gene expression and chromatin organization. nih.govsensusimpact.com The presence of 8-oxo-dG can also influence the binding of transcription factors like NF-κB, thereby activating the transcription of downstream genes. nih.gov
Interactive Data Table: Proteins Involved in 8-Oxo-dG Signaling and Regulation
| Protein | Function in Relation to 8-Oxo-dG | Cellular Process Affected |
| OGG1 | Recognizes and excises 8-oxo-dG; complex with 8-oxo-dG can act as a GEF. nih.govresearchgate.net | DNA repair, Transcription regulation, Signal transduction |
| APE1 | Processes the AP site generated by OGG1; interacts with transcription factors. nih.govacs.org | DNA repair, Transcriptional activation |
| PARP1 | Responds to DNA damage and facilitates transcription. nih.gov | DNA repair, Transcription |
| NF-κB | Recruited to 8-oxo-dG sites, leading to gene activation. nih.gov | Inflammatory response, Gene expression |
| Rac1 | Small GTPase activated by the 8-oxo-dG/OGG1 complex. researchgate.netnih.gov | Signal transduction, Cell proliferation, Cell migration |
| MAZ | Transcription factor recruited to G4-rich promoters containing 8-oxo-dG. nih.gov | Transcription regulation |
| hnRNP A1 | Recruited to G4-rich promoters containing 8-oxo-dG. nih.gov | Transcription regulation |
| CTCF | Involved in chromatin looping, with 8-oxo-dG found at loop boundaries. nih.gov | Chromatin organization, Gene regulation |
The regulatory role of 8-oxo-dG is context-dependent, with its effects on transcription varying based on its location within a gene. For example, when present in the coding strand of a promoter, 8-oxo-dG can lead to an increase in transcription, whereas its presence in the template strand can result in transcriptional suppression. acs.org This highlights the sophisticated nature of 8-oxo-dG's involvement in cellular signaling and regulation, moving beyond its initial characterization as a simple lesion.
Interactive Data Table: Signaling Pathways Modulated by 8-Oxo-dG
| Signaling Pathway | Mechanism of Modulation by 8-Oxo-dG | Downstream Effects |
| Base Excision Repair (BER) | 8-oxo-dG is a primary substrate for this pathway, and its repair intermediates (AP sites) are signaling molecules. nih.govacs.org | Maintenance of genome integrity, Transcriptional regulation |
| G-quadruplex (G4) Formation | The repair of 8-oxo-dG can promote the formation of G4 structures in promoter regions. nih.govnih.gov | Modulation of gene expression (e.g., VEGF, KRAS, MYC) |
| NF-κB Signaling | ROS-induced 8-oxo-dG formation near NF-κB binding sites promotes the recruitment of the OGG1-NF-κB complex. nih.gov | Activation of inflammatory and pro-survival genes |
| Rac1 Signaling | The complex of 8-oxo-dG and OGG1 can act as a GEF for Rac1, leading to its activation. researchgate.netnih.gov | Regulation of cell motility, proliferation, and oxidative stress |
| p53 Signaling | Induction of 8-oxo-dG in telomeres can activate the DNA damage response (DDR) and p53 signaling. mdpi.com | Induction of premature senescence |
Experimental Models and Approaches in 8 Oxo 2 Deoxyguanosine Research
In Vitro Cellular Models for Studying 8-Oxo-2'-deoxyguanosine Induction and Repair
In vitro cellular models are fundamental tools for investigating the induction of 8-oxo-dG and the subsequent DNA repair processes under controlled laboratory conditions. researchgate.netoup.com These models allow for the precise manipulation of experimental variables and the detailed analysis of cellular responses to oxidative stress.
Cell Culture Systems for Oxidative Stress Induction
A variety of cell culture systems are employed to study the effects of oxidative stress. Commonly used cell lines include human lymphoblastoid cells, human bronchoalveolar H358 cells, and various cancer cell lines such as HeLa cells. acs.orgresearchgate.net Oxidative stress can be induced in these cells through exposure to a range of agents, including:
Chemical Inducers: Potassium bromate (B103136) (KBrO₃), hydrogen peroxide (H₂O₂), and methylene (B1212753) blue plus visible light are frequently used to generate reactive oxygen species (ROS) and induce the formation of 8-oxo-dG. oup.comacs.orgnih.gov For instance, treating H358 cells with increasing concentrations of KBrO₃ leads to a dose-dependent increase in 8-oxo-dG levels. acs.org
Environmental Toxins: Exposure to substances like benzo[a]pyrene (B130552) (B[a]P), a component of air pollution, has been shown to induce oxidative DNA damage, including the formation of 8-oxo-dG, in cell culture models. nih.gov
Radiation: Gamma-irradiation is another method used to induce oxidative stress and study the resulting DNA damage and repair in cellular models. researchgate.net
The choice of cell line and inducing agent allows researchers to model specific types of oxidative stress and investigate the cellular pathways involved in responding to that stress.
Analysis of 8-Oxo-2'-deoxyguanosine in Cellular DNA and Excreted Products
Following the induction of oxidative stress, the levels of 8-oxo-dG are measured both within the cellular DNA and in the cell culture medium, representing excreted repair products. This provides a comprehensive picture of DNA damage and repair activity.
Cellular DNA Analysis: Accurate quantification of 8-oxo-dG in cellular DNA is challenging due to the potential for artificial oxidation during sample preparation. acs.orgpnas.org To minimize these artifacts, specific DNA isolation methods have been developed. The use of DNAzol or NaI-based methods, coupled with metal chelators like deferoxamine (B1203445), helps to prevent spurious oxidation of guanine (B1146940). acs.orgnih.govresearchgate.net
Once the DNA is isolated and hydrolyzed into its constituent nucleosides, various analytical techniques are used for quantification. High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) or Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for sensitive and specific detection of 8-oxo-dG. nih.govnih.gov The use of an isotopically labeled internal standard, such as 8-Oxo-2'-deoxyguanosine-13C,15N2, is critical for accurate quantification with LC-MS/MS.
Analysis of Excreted Products: Cells actively repair oxidative DNA damage, and the excised lesion, 8-oxo-dG, is often excreted into the extracellular environment. researchgate.netnih.gov Measuring the concentration of 8-oxo-dG in the cell culture medium provides an indirect measure of DNA repair activity. researchgate.net Techniques such as ELISA and LC-MS/MS are used to quantify these excreted products. researchgate.netnih.govmdpi.com Studies have shown that following irradiation, the level of 8-oxo-dG excreted from lymphocytes increases, reflecting the cellular repair response. researchgate.net
Pre-Clinical Animal Models for Mechanistic Investigations of 8-Oxo-2'-deoxyguanosine
Animal models are indispensable for studying the complex interplay of factors that influence 8-oxo-dG levels in a whole organism. These models allow for investigations into the systemic effects of genetic modifications, dietary interventions, and environmental exposures on oxidative DNA damage and repair.
Genetically Modified Animal Models
Genetically modified animal models, particularly mice, have been instrumental in elucidating the roles of specific genes in protecting against oxidative DNA damage. dntb.gov.ua
Knockout Models: Mice lacking key DNA repair enzymes, such as oxoguanine glycosylase 1 (OGG1), exhibit increased levels of 8-oxo-dG in their tissues. nih.gov These models are crucial for understanding the function of specific repair pathways in preventing the accumulation of oxidative damage.
Transgenic Models of Disease: Transgenic mouse models of neurodegenerative diseases, such as Huntington's disease, have shown elevated levels of 8-oxo-dG in the brain and other tissues. researchgate.net This suggests a role for oxidative DNA damage in the pathogenesis of these conditions. For example, the R6/2 mouse model of Huntington's disease displays increased concentrations of 8-hydroxy-2-deoxyguanosine (another name for 8-oxo-dG) in urine, plasma, and brain tissue. researchgate.net
Dietary and Environmental Intervention Studies
Animal models are also used to investigate how diet and environmental factors modulate oxidative stress and 8-oxo-dG levels.
Dietary Interventions: Studies in animal models, such as pigs and rodents, have examined the impact of dietary antioxidants on 8-oxo-dG levels. nih.govnih.gov For instance, supplementation with taurine (B1682933) has been shown to reduce levels of oxidative markers, including 8-OHdG, in weaned piglets. nih.gov Conversely, diets containing oxidized fats can increase markers of oxidative stress. nih.gov
Environmental Exposures: The effects of environmental pollutants on oxidative DNA damage are often studied in animal models. For example, exposure of zebra mussels (Dreissena polymorpha) to environmental contaminants has been shown to induce DNA damage, including the formation of 8-oxo-dG. nih.govwikipedia.org Similarly, studies have investigated the impact of air pollution on 8-oxodG levels in rodents. nih.gov
| Animal Model | Intervention | Key Finding | Reference |
|---|---|---|---|
| Weaned Piglets | Dietary Taurine Supplementation | Reduced levels of 8-OHdG. | nih.gov |
| Zebra Mussels | Exposure to Benzo[a]pyrene | Increased oxidative DNA damage (8-oxodG). | nih.gov |
| Rats | Aging | Increased 8-hydroxy-2′-deoxyguanosine in organ DNA. | nih.gov |
| Mice | Whole Body γ-irradiation | Increased 8-oxo-dG in liver chromatin DNA. | nih.gov |
Advanced Methodologies for Site-Specific Detection and Characterization of 8-Oxo-2'-deoxyguanosine in DNA
While methods that measure the total amount of 8-oxo-dG are valuable, understanding the precise location of this lesion within the genome is crucial for deciphering its functional consequences. Several advanced methodologies have been developed for the site-specific detection and characterization of 8-oxo-dG.
One promising approach involves the use of nanopore sequencing . biorxiv.orgbiorxiv.org This technology allows for the direct detection of modified bases, including 8-oxo-dG, as a DNA strand passes through a nanopore. biorxiv.orgbiorxiv.org By analyzing the characteristic changes in the electrical current, it is possible to identify the location of 8-oxo-dG within a DNA sequence. biorxiv.org Recent studies have demonstrated the feasibility of training machine learning models to specifically detect 8-oxo-dG with high accuracy using this method. biorxiv.orgbiorxiv.org
Another strategy employs enzymatic approaches combined with sequencing . The Fpg (formamidopyrimidine-DNA glycosylase) and OGG1 enzymes specifically recognize and cleave the DNA backbone at the site of 8-oxo-dG. The resulting DNA fragments can then be analyzed by sequencing to map the locations of the original lesions. The comet assay, when coupled with these enzymes, can also provide information on the level of oxidative DNA damage in individual cells. acs.orgnih.gov
Furthermore, fluorescence-based techniques are being developed for the in situ visualization of 8-oxo-dG within cells. nih.gov This includes immunofluorescence using antibodies specific to 8-oxo-dG, which allows for the localization of the damage within cellular compartments. nih.gov
| Methodology | Principle | Key Advantage | Reference |
|---|---|---|---|
| Nanopore Sequencing | Direct detection of modified bases via changes in electrical current. | Provides site-specific location of 8-oxo-dG within the DNA sequence. | biorxiv.orgbiorxiv.org |
| Enzymatic Cleavage and Sequencing | Specific enzymes (Fpg, OGG1) cut DNA at 8-oxo-dG sites, which are then identified by sequencing. | Enables genome-wide mapping of 8-oxo-dG lesions. | nih.gov |
| Immunofluorescence | Antibodies specific to 8-oxo-dG are used to visualize its location within cells. | Allows for in situ localization of oxidative DNA damage. | nih.gov |
Artificial Nucleoside Analogs for 8-Oxo-2'-deoxyguanosine Recognition
A key challenge in 8-oxodG research is its specific detection within a vast background of normal guanines. To address this, scientists have developed artificial nucleoside analogs designed to selectively recognize and bind to 8-oxodG. mdpi.comresearchgate.net These analogs are crucial for developing new methods for sequencing damaged DNA and identifying the precise location of oxidative lesions. mdpi.com
The design of these analogs often involves creating molecules that can form specific hydrogen bonds with the 8-oxo group and the unique Hoogsteen edge of 8-oxodG when it adopts a syn conformation. mdpi.comresearchgate.net This specific recognition helps to distinguish 8-oxodG from the canonical 2'-deoxyguanosine (B1662781) (dG). mdpi.com
Several novel nucleoside derivatives have been synthesized and tested for their ability to recognize 8-oxodG. These include purine (B94841) and pyrimidine-based analogs. For instance, derivatives of 1,3-diazaphenoxazine have shown promise. Researchers have developed nucleoside derivatives like Adenosine-1,3-diazaphenoxazine (Adap) and Purine-1,3-diazaphenoxazine (Pdap), which consist of a phenoxazine (B87303) unit attached to a purine skeleton. mdpi.comresearchgate.net More recently, to improve recognition ability and enzymatic reaction efficiency, a new derivative with a pyrimidine (B1678525) skeleton, 2′-deoxycytidine-1,3-diazaphenoxazine (Cdap), was created. mdpi.comresearchgate.net
Another approach involves the use of tricyclic cytosine analogs, such as the "G-clamp," which can form four hydrogen bonds with guanine, thereby increasing the stability of the DNA duplex. mdpi.com An extension of this concept is the "oxoG-clamp," specifically designed for 8-oxodG recognition. mdpi.com However, studies have shown that the introduction of a bulky compound like the oxoG-clamp can sometimes destabilize the DNA duplex, indicating that a balance between recognition and structural integrity is necessary. mdpi.com
The following table summarizes some of the artificial nucleoside analogs developed for 8-oxodG recognition.
| Analog Name | Base Skeleton | Key Feature | Recognition Principle |
| Adenosine-1,3-diazaphenoxazine (Adap) | Purine | Phenoxazine unit attached to a purine base. mdpi.comresearchgate.net | Forms specific hydrogen bonds with syn-8-oxodG. mdpi.com |
| Purine-1,3-diazaphenoxazine (Pdap) | Purine | Phenoxazine unit attached to a purine base. mdpi.comresearchgate.net | Amplifies detection signal in primer extension reactions. nih.gov |
| 2′-deoxycytidine-1,3-diazaphenoxazine (Cdap) | Pyrimidine | Phenoxazine unit attached to a pyrimidine base. mdpi.comresearchgate.net | Improved recognition and enzymatic reaction efficiency. mdpi.comresearchgate.net |
| G-clamp | Tricyclic Cytosine Analog | Forms four hydrogen bonds with guanine. mdpi.com | Enhanced affinity and selectivity for target DNA. mdpi.com |
| oxoG-clamp | Tricyclic Cytosine Analog | Designed as an extension of the G-clamp concept for 8-oxodG. mdpi.com | Aims for specific binding to 8-oxodG. mdpi.com |
These artificial analogs are instrumental in developing sensitive and specific methods for detecting 8-oxodG, which is crucial for understanding its role in various pathologies, including cancer and neurological diseases. mdpi.comresearchgate.net
Single Nucleotide Elongation Reactions
Single nucleotide elongation reactions are a powerful in vitro tool used to assess the ability of DNA polymerases to incorporate a nucleotide opposite a specific template base, including a damaged one like 8-oxodG. mdpi.comnih.gov This method is fundamental for evaluating the recognition capabilities of the artificial nucleoside analogs discussed previously. mdpi.com
The experimental setup typically involves a template DNA strand containing 8-oxodG at a known position, a shorter primer strand annealed to the template just before the lesion, a DNA polymerase, and a specific deoxynucleoside triphosphate (dNTP), which can be a natural one or an artificial analog. mdpi.com The reaction allows for the insertion of a single nucleotide opposite the 8-oxodG lesion. The efficiency and specificity of this incorporation are then analyzed, often using gel electrophoresis. mdpi.com
Researchers have utilized various DNA polymerases in these assays, such as the Klenow Fragment of E. coli DNA polymerase I and Bst 3.0 DNA polymerase. mdpi.com These studies have demonstrated that certain artificial nucleoside triphosphates, like purine-1,3-diazaphenoxazine triphosphate (dPdapTP), can be preferentially incorporated opposite 8-oxodG. nih.gov This preferential incorporation forms the basis of a detection method that can amplify the signal of 8-oxo-dG presence by several hundred times through multiple-turnover reactions. nih.gov
The results of these elongation reactions provide valuable insights into the interaction between the DNA polymerase, the artificial nucleotide, and the damaged DNA template. For example, experiments with 2′-deoxycytidine-1,3-diazaphenoxazine (Cdap) triphosphate showed that it was more effectively incorporated opposite an 8-oxodG template compared to a normal dG template. mdpi.comresearchgate.net This selectivity is a critical feature for developing reliable 8-oxodG detection methods. mdpi.com
The table below outlines the key components and findings of single nucleotide elongation reactions in 8-oxodG research.
| DNA Polymerase | Artificial Nucleotide | Template Lesion | Key Finding | Reference |
| Klenow Fragment, Bst 3.0 DNA polymerase | dCdapTP | 8-oxodG | dCdapTP is more effectively incorporated opposite 8-oxodG than dG. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Not specified | dPdapTP | 8-oxodG | Enables multiple-turnover reactions, amplifying the detection signal. nih.gov | nih.gov |
| DNA polymerase λ | dCTP | 8-oxodG | Promotes correct incorporation of dC opposite 8-oxodG during lesion bypass. nih.gov | nih.gov |
| DNA polymerase β | dATP | 8-oxodG | Accommodates 8-oxodG in the syn conformation, leading to the incorporation of adenine (B156593). nih.gov | nih.gov |
These studies demonstrate the utility of single nucleotide elongation reactions not only for screening and validating artificial nucleoside analogs but also for elucidating the fundamental mechanisms of how DNA polymerases handle oxidative DNA damage.
Bioinformatic and Computational Approaches to 8-Oxo-2'-deoxyguanosine Research
Alongside wet-lab experimental models, bioinformatic and computational approaches are indispensable for a comprehensive understanding of 8-oxodG's role in the genome. These methods allow for the analysis of large-scale datasets and the simulation of molecular interactions at an atomic level.
Genome-wide Mapping and Analysis: Several high-throughput sequencing-based methods have been developed to map the locations of 8-oxodG across the entire genome. These techniques are crucial for understanding the distribution of oxidative damage and its correlation with genomic features and biological processes.
One such method is AP-Seq , which utilizes the fact that 8-oxodG can be converted to an apurinic/apyrimidinic (AP) site by the enzyme OGG1. nih.gov These AP sites are then tagged with a biotin-labeled probe for enrichment and subsequent sequencing. nih.gov Studies using this approach have revealed that 8-oxodG-derived AP sites tend to accumulate in retrotransposons and are generally found in open chromatin regions. nih.gov
Another technique, Nick-seq , provides a highly sensitive and quantitative map of oxidation-induced AP sites at single-nucleotide resolution. researchgate.net This method has shown that these sites are not randomly distributed but are preferentially associated with DNA regions undergoing active replication or transcription, suggesting that single-stranded DNA regions are more vulnerable to oxidative damage. researchgate.net
Molecular Dynamics (MD) Simulations: Computational modeling, particularly molecular dynamics (MD) simulations, provides detailed insights into the structural and dynamic aspects of 8-oxodG recognition that are often difficult to capture through experimental methods alone. mdpi.com MD simulations can model the interaction between 8-oxodG-containing DNA and various proteins, such as DNA repair enzymes like OGG1 or DNA polymerases. mdpi.com
These simulations can reveal the specific contacts formed between the damaged base and the amino acid residues of the enzyme, helping to elucidate the recognition mechanism. mdpi.com For example, simulations can be used to study the stability of a DNA duplex when an artificial analog, like the oxoG-clamp, is incorporated opposite 8-oxodG, providing a rationale for experimental observations of duplex destabilization. mdpi.com
Quantitative Analysis using Mass Spectrometry: Stable isotope dilution liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the accurate quantification of 8-oxodG in biological samples. nih.gov In this approach, a known amount of an isotopically labeled internal standard, such as 8-oxo-[(15)N(5)]dGuo or the subject of this article, this compound, is added to the sample. nih.gov Because the internal standard is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise quantification and also serves to monitor and correct for any artifactual formation of 8-oxodG during sample preparation and analysis. nih.gov
The following table summarizes the bioinformatic and computational approaches used in 8-oxodG research.
| Approach | Methodology | Application | Key Insights |
| Genome-wide Mapping (e.g., AP-Seq, Nick-seq) | High-throughput sequencing of enriched DNA damage sites. researchgate.netnih.gov | Mapping the distribution of 8-oxodG across the genome. oup.com | 8-oxodG is non-randomly distributed, often found in active chromatin and regions of replication/transcription. researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Computer simulation of molecular motion and interactions. mdpi.com | Studying the recognition of 8-oxodG by proteins and artificial analogs. mdpi.com | Provides atomic-level detail on the specific interactions and conformational changes involved in 8-oxodG recognition and repair. mdpi.com |
| Stable Isotope Dilution Mass Spectrometry | Liquid chromatography-mass spectrometry with isotopically labeled internal standards. nih.gov | Accurate quantification of 8-oxodG in biological samples like urine and DNA hydrolysates. nih.gov | Enables precise measurement of oxidative stress levels and helps to avoid analytical artifacts. nih.gov |
These computational and bioinformatic tools are integral to modern 8-oxodG research, complementing experimental approaches to provide a multi-faceted understanding of this critical DNA lesion.
Future Directions and Emerging Research Avenues
Development of Next-Generation Analytical Techniques for 8-Oxo-2'-deoxyguanosine and Related Lesions
Accurate detection and quantification of 8-oxodG are fundamental to understanding its biological roles. While existing methods like HPLC with electrochemical detection and GC-mass spectrometry have been valuable, the field is moving towards more sensitive and high-throughput techniques. nih.gov The use of isotopically labeled internal standards, such as 8-Oxo-2'-deoxyguanosine-13C,15N2, is crucial for achieving the accuracy needed in these advanced methods. acs.org
A significant challenge in measuring 8-oxodG has been the artifactual oxidation of deoxyguanosine during sample preparation. acs.org The development of improved DNA isolation methods, like the sodium iodide (NaI) method, has been shown to minimize this artifactual generation, leading to more reliable measurements of endogenous 8-oxodG levels. nih.gov
Future research is focused on developing genome-wide sequencing methods to map 8-oxodG at single-nucleotide resolution. nih.govnih.govresearchgate.net Techniques like OxiDIP-Seq, which combines immunoprecipitation with anti-8-oxodG antibodies and high-throughput sequencing, have begun to reveal the non-uniform distribution of this lesion across the genome. umn.edu Other emerging methods include CLAPS-seq and nanopore sequencing, which offer the potential for direct detection of 8-oxodG and other DNA modifications on the same DNA molecule. nih.govnih.govresearchgate.netbiorxiv.org These advancements will provide unprecedented insights into the specific genomic regions vulnerable to oxidative damage.
Table 1: Comparison of Analytical Techniques for 8-oxodG Detection
| Technique | Principle | Advantages | Challenges |
| HPLC-ECD/MS | Chromatographic separation followed by electrochemical or mass spectrometric detection. nih.govnih.gov | High sensitivity and specificity, especially with isotopic standards. | Can be low-throughput; susceptible to artifactual oxidation during sample prep. acs.org |
| Comet Assay (with hOGG1) | Measures DNA strand breaks after enzymatic treatment to convert 8-oxodG to breaks. acs.org | Relatively simple and sensitive for detecting overall DNA damage. | Indirect measurement; may lack specificity for 8-oxodG alone. acs.org |
| OxiDIP-Seq | Immunoprecipitation of DNA fragments containing 8-oxodG using a specific antibody, followed by sequencing. umn.edu | Genome-wide mapping of 8-oxodG distribution. | Antibody specificity and potential biases can be a concern. |
| CLAPS-Seq | Chemical labeling of 8-oxodG followed by polymerase stalling and sequencing. nih.govnih.govresearchgate.net | Single-nucleotide resolution mapping of 8-oxodG. | Technically complex; potential for incomplete labeling. |
| Nanopore Sequencing | Direct detection of modified bases by measuring changes in ion current as DNA passes through a nanopore. biorxiv.org | Direct, real-time analysis of single DNA molecules; can detect multiple modifications simultaneously. biorxiv.org | Requires sophisticated data analysis and model training for accurate modification calling. biorxiv.org |
Comprehensive Elucidation of the Biological Network Influenced by 8-Oxo-2'-deoxyguanosine
Beyond its role as a passive DNA lesion, 8-oxodG is now recognized as an active participant in cellular signaling and gene regulation. nih.govresearchgate.net Future research aims to comprehensively map the intricate biological networks that are influenced by the formation and repair of this lesion.
The primary repair pathway for 8-oxodG is base excision repair (BER), initiated by the DNA glycosylase OGG1. researchgate.net However, other pathways, including mismatch repair (MMR) and transcription-coupled nucleotide excision repair (TC-NER), are also involved. nih.govresearchgate.net Understanding the interplay and regulation of these repair pathways in response to varying levels and genomic locations of 8-oxodG is a key area of investigation.
Furthermore, 8-oxodG and its repair intermediates can act as epigenetic-like marks, influencing gene expression. nih.govnih.gov For instance, the formation of 8-oxodG in G-quadruplex structures within gene promoters can lead to increased transcription. nih.gov The recruitment of repair enzymes and transcription factors to sites of 8-oxodG damage can modulate chromatin structure and gene activity. nih.gov Elucidating these complex signaling cascades will provide a more complete picture of the cellular response to oxidative stress.
Integration of 8-Oxo-2'-deoxyguanosine Research with Multi-Omics Data (e.g., Proteomics, Metabolomics)
To fully grasp the systemic impact of 8-oxodG, it is essential to integrate data from various "omics" platforms. researchgate.net Combining genomics, proteomics, and metabolomics will allow researchers to connect the presence of 8-oxodG with downstream changes in protein expression and metabolic pathways.
For example, proteomic studies can identify proteins that are differentially expressed or post-translationally modified in response to elevated 8-oxodG levels. This could include enzymes involved in antioxidant defense, DNA repair, and cell cycle control. Metabolomic analyses can reveal alterations in metabolic pathways associated with oxidative stress, such as changes in the levels of glutathione (B108866) or other antioxidant molecules.
The integration of multi-omics data will be particularly valuable in understanding the role of 8-oxodG in complex diseases like cancer and neurodegenerative disorders. nih.govnih.govresearchgate.netnih.govresearchgate.net By creating a holistic view of the molecular changes that accompany oxidative DNA damage, researchers can identify novel biomarkers and therapeutic targets.
Exploration of 8-Oxo-2'-deoxyguanosine as a Biomarker for Fundamental Biological Processes
8-oxodG has long been utilized as a biomarker for oxidative stress and carcinogenesis. mayflowerbio.comtaylorandfrancis.com However, emerging research is exploring its potential as a biomarker for more fundamental biological processes, such as aging and cellular senescence. wikipedia.org
Studies in mice have shown a significant age-related increase in 8-oxodG levels in the nuclear DNA of various tissues, suggesting a role for oxidative DNA damage in the aging process. wikipedia.org Furthermore, dietary restriction, a known intervention to extend lifespan, has been found to reduce this age-related accumulation of 8-oxodG. wikipedia.org
Future studies will likely focus on establishing a clearer link between systemic or tissue-specific levels of 8-oxodG and the progression of aging and age-related diseases. This could involve longitudinal studies in humans and animal models to track changes in 8-oxodG levels over time and correlate them with health outcomes. The development of non-invasive methods to measure 8-oxodG, for example in urine or blood, will be critical for these large-scale studies. nih.govmdpi.com
Unraveling the Interplay Between 8-Oxo-2'-deoxyguanosine and Other DNA Modifications
The genome is a dynamic environment where various DNA modifications coexist and interact. A fascinating and rapidly developing area of research is the interplay between 8-oxodG and other epigenetic modifications, such as DNA methylation (5-methylcytosine, 5mC). biorxiv.orgnih.gov
Recent evidence suggests a complex relationship between these two modifications. For instance, the presence of 8-oxodG can influence the methylation status of nearby cytosines. biorxiv.org Specifically, the repair of 8-oxodG by OGG1 can recruit TET enzymes, which are involved in the demethylation of 5mC. wikipedia.org This provides a potential mechanism by which oxidative stress can lead to epigenetic alterations and changes in gene expression. nih.gov
Conversely, the local chromatin environment and DNA methylation patterns may influence the susceptibility of guanine (B1146940) to oxidation. Genome-wide studies have revealed that the distribution of 8-oxodG is not random, with some regions showing higher or lower accumulation. nih.govnih.govresearchgate.netumn.edu Understanding the factors that govern this distribution, including the influence of other DNA modifications, will be a key focus of future research. The ability of new techniques like nanopore sequencing to simultaneously detect 8-oxodG and methylation on the same DNA strand will be instrumental in these investigations. biorxiv.org
Table 2: Research Findings on the Interplay of 8-oxodG and Other DNA Modifications
| Research Finding | Implication | Reference(s) |
| 8-oxodG formation can trigger demethylation of adjacent 5-methylcytosine (B146107) (5mC) by recruiting TET enzymes via the OGG1 repair protein. | Provides a direct link between oxidative stress and epigenetic regulation. | nih.govwikipedia.org |
| Genome-wide analysis shows a significant decrease in methylation levels around oxidized guanines compared to non-oxidized guanines. | Suggests a localized epigenetic alteration in response to oxidative damage. | biorxiv.org |
| The presence of 8-oxodG can lead to G to T transversion mutations if not repaired before DNA replication. | A direct mutagenic consequence of the interplay between DNA damage and the replication machinery. | nih.govnih.govnih.gov |
| 8-oxodG accumulation is associated with promoter hypermethylation of tumor suppressor genes in chronic hepatitis C. | Links oxidative DNA damage to epigenetic silencing of genes involved in cancer prevention. | wikipedia.org |
Q & A
Q. What is the role of 8-Oxo-2'-deoxyguanosine-13C,15N2 in quantifying oxidative DNA damage?
this compound serves as a stable isotope-labeled internal standard for mass spectrometry (MS)-based quantification of endogenous 8-oxo-dG, a biomarker of oxidative DNA damage. Its isotopic enrichment (13C and 15N) allows precise differentiation from unlabeled 8-oxo-dG in biological samples, minimizing interference from matrix effects . For example, in LC-MS/MS workflows, the compound is spiked into DNA hydrolysates to generate calibration curves, enabling absolute quantification of oxidative lesions in tissues or cell lines .
Q. How can artifactual oxidation of guanine during sample preparation be minimized?
Artifactual oxidation during DNA extraction or hydrolysis is a major source of error. Key methodological safeguards include:
- Adding antioxidants (e.g., TEMPO) and metal chelators (e.g., EDTA) to lysis buffers .
- Avoiding prolonged exposure to ambient oxygen by performing steps under inert gas (e.g., nitrogen) .
- Validating protocols with spike-recovery experiments using isotopically labeled dG (e.g., [13C,15N]-dG) to monitor artifactual 8-oxo-dG formation .
Q. What are the advantages of using stable isotope-labeled standards over unlabeled analogs?
Stable isotopes enable:
- Matrix-matched calibration : Correcting for ion suppression/enhancement in MS .
- Parallel quantification : Simultaneous measurement of endogenous and exogenous 8-oxo-dG in repair kinetics studies .
- Reduced variability : Improved inter-laboratory reproducibility compared to antibody-based methods (e.g., ELISA), which overestimate 8-oxo-dG by 2–10-fold .
Advanced Research Questions
Q. How can conflicting data between chromatographic and enzymatic assays for 8-oxo-dG be resolved?
Discrepancies arise from methodological biases:
- Chromatographic methods (HPLC-ECD, LC-MS/MS) : Prone to overestimating 8-oxo-dG due to artifactual oxidation during sample workup. For instance, ESCCODD studies reported 0.3–4.2 adducts/10^6 guanines in human lymphocytes using standardized protocols, while earlier HPLC-ECD values were 10× higher .
- Enzymatic assays (FPG-coupled comet assay) : Measure only repair-sensitive lesions, underestimating total oxidative damage .
Solution : Use hybrid approaches, such as spiking [13C,15N]-8-oxo-dG to validate recovery rates and adopting ESCCODD guidelines for harmonized protocols .
Q. What experimental designs are optimal for studying 8-oxo-dG repair kinetics in specific genomic regions?
- Sequence-specific analysis : Use oligodeoxyribonucleotides containing 8-oxo-dG at defined positions (e.g., telomeric repeats) to study lesion repair efficiency via UPLC-HESI-MS/MS .
- Crosslinking studies : Investigate 8-oxo-dG’s role in DNA-protein crosslinks (DPCs) by treating cells with oxidizing agents (e.g., peroxynitrite) and analyzing DPCs via immunoprecipitation-MS .
- Single-cell resolution : Combine comet assay with fluorescence-activated sorting to correlate 8-oxo-dG levels with cell-cycle phase .
Q. How can inter-laboratory variability in urinary 8-oxo-dG measurements be reduced?
- Standardized calibrants : Use [15N5]-8-oxo-dG as a universal internal standard for chromatographic methods .
- Normalization : Report 8-oxo-dG levels relative to creatinine or specific gravity (SG) to account for urine dilution .
- Avoid ELISA : Antibody cross-reactivity with urinary metabolites (e.g., 8-oxo-guanine) leads to poor specificity .
Methodological Tables
Q. Table 1. Comparison of 8-oxo-dG Quantification Methods
Q. Table 2. Key Protocol Modifications to Minimize Artifacts
| Step | Modification | Evidence Source |
|---|---|---|
| DNA hydrolysis | Add 1 mM TEMPO to nuclease mix | |
| Sample storage | Store at -80°C under nitrogen | |
| MS calibration | Use [13C,15N]-8-oxo-dG for matrix effects |
Critical Considerations for Future Research
- Multi-omics integration : Correlate 8-oxo-dG levels with transcriptomic (e.g., OGG1 expression) and proteomic (e.g., MTH1 activity) data to map oxidative stress pathways .
- In vivo models : Use 8-oxo-dG-13C,15N2 in isotope tracing studies to track lesion accumulation/repair in aging or carcinogenesis models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
